molecular formula C8H10BrClFNO B6607352 2-(2-bromo-5-fluorophenoxy)ethan-1-aminehydrochloride CAS No. 2839156-33-9

2-(2-bromo-5-fluorophenoxy)ethan-1-aminehydrochloride

Cat. No.: B6607352
CAS No.: 2839156-33-9
M. Wt: 270.52 g/mol
InChI Key: KIIYVXCGSFPOEI-UHFFFAOYSA-N
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Description

2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClFNO and a molecular weight of 270.52 g/mol.

Preparation Methods

The synthesis of 2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-bromo-5-fluorophenol with ethylene oxide to form 2-(2-bromo-5-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2-bromo-5-fluorophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced products. Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride can be compared with similar compounds such as:

  • 2-(2-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride
  • 2-(2-chloro-5-fluorophenoxy)ethan-1-amine hydrochloride
  • 2-(2-bromo-5-chlorophenoxy)ethan-1-amine hydrochloride These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their chemical reactivity and biological activity. The uniqueness of 2-(2-bromo-5-fluorophenoxy)ethan-1-amine hydrochloride lies in its specific halogen substitution pattern, which may confer distinct properties and applications.

Properties

IUPAC Name

2-(2-bromo-5-fluorophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO.ClH/c9-7-2-1-6(10)5-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIYVXCGSFPOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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